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Compound of Interest

Compound Name:
N-methyl Norcarfentanil

(hydrochloride)

Cat. No.: B1164562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-methyl Norcarfentanil is a synthetic opioid structurally related to carfentanil, a potent µ-opioid

receptor agonist. As an N-methylated analog of norcarfentanil, it belongs to the 4-

anilidopiperidine class of opioids. Understanding the physicochemical and pharmacological

properties of N-methyl Norcarfentanil is crucial for forensic analysis, toxicological studies, and

the development of potential opioid receptor modulators. This technical guide provides a

comprehensive overview of its known characteristics, experimental protocols, and relevant

biological pathways.

Physicochemical Data
The following table summarizes the key physicochemical properties of N-methyl Norcarfentanil.

It is important to note that as a research chemical, some experimental data such as melting

and boiling points are not readily available in peer-reviewed literature.
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Property Value Source(s)

Chemical Name

methyl 1-methyl-4-(N-

phenylpropanamido)piperidine-

4-carboxylate

Wikipedia

Synonyms

N-methyl Carfentanil, N-methyl

Norremifentanil, N-methyl

Remifentanil

Cayman Chemical[1]

Molecular Formula C₁₇H₂₄N₂O₃ Wikipedia

Molecular Weight 304.39 g/mol Wikipedia

Molecular Formula (HCl salt) C₁₇H₂₄N₂O₃ • HCl Cayman Chemical[1]

Molecular Weight (HCl salt) 340.9 g/mol Cayman Chemical[1]

Appearance Solid Cayman Chemical[1]

Solubility

Chloroform: Sparingly Soluble

(1-10 mg/ml)Methanol: Slightly

Soluble (0.1-1 mg/ml)DMSO:

Soluble

Cayman Chemical[1],

GLPBIO[2]

Melting Point

Not readily available. For

comparison, Norcarfentanil has

a melting point of 40-43°C.

Chemsrc[3]

Boiling Point

Not readily available. For

comparison, Norcarfentanil has

a boiling point of 437.5°C at

760 mmHg.

Chemsrc[3]

pKa Not readily available.

Pharmacological Properties
N-methyl Norcarfentanil is an opioid analgesic that acts primarily as a µ-opioid receptor

agonist. However, the substitution of the N-phenethyl group of carfentanil with a methyl group

significantly reduces its potency.
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Parameter Finding Source(s)

Receptor Target µ-opioid receptor (MOR) Multiple Sources

Binding Affinity (Ki)

The binding affinity of N-methyl

carfentanil is reported to be

1,750 times weaker than

carfentanil at the guinea pig

brain µ-opioid receptor. For

comparison, replacing the N-

phenethyl group with a methyl

group in fentanyl increases the

Ki value by approximately 40-

fold.

Predicting opioid receptor

binding affinity of

pharmacologically unclassified

designer substances using

molecular docking - PMC[4],

How μ-Opioid Receptor

Recognizes Fentanyl - PMC -

NIH[5]

Functional Activity (EC₅₀)

Specific EC₅₀ values for N-

methyl Norcarfentanil are not

readily available in the

literature. However, it is

described as being several

thousand times weaker than

carfentanil, and only slightly

stronger than morphine.

N-Methylnorcarfentanil -

Wikipedia[4]

Experimental Protocols
Synthesis of N-methyl Norcarfentanil
A plausible synthetic route to N-methyl Norcarfentanil involves the N-alkylation of

Norcarfentanil. This method is analogous to the synthesis of other N-substituted fentanyl

derivatives.

Reaction Scheme:

Norcarfentanil + Methylating Agent → N-methyl Norcarfentanil

Materials:

Norcarfentanil
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Methyl iodide (or another suitable methylating agent)

A suitable base (e.g., potassium carbonate, triethylamine)

An appropriate solvent (e.g., acetonitrile, DMF)

Procedure (General):

Dissolve Norcarfentanil in the chosen solvent.

Add the base to the reaction mixture.

Slowly add the methylating agent to the mixture at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitored by TLC or LC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate, dichloromethane).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield N-methyl Norcarfentanil.
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A generalized workflow for the synthesis of N-methyl Norcarfentanil.

Analytical Methodology: LC-MS/MS for Fentanyl Analogs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive

method for the detection and quantification of fentanyl analogs in biological and forensic

samples.

Sample Preparation (General):

Protein Precipitation: For blood or plasma samples, proteins are precipitated using a solvent

like acetonitrile.

Solid-Phase Extraction (SPE): For urine or more complex matrices, SPE can be used to

clean up and concentrate the sample.

Dilution: Simple "dilute and shoot" methods can be employed for less complex matrices.

LC Parameters (Illustrative):
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Column: A reverse-phase column (e.g., C18) is typically used.

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with an additive like formic acid or ammonium formate to improve peak shape and

ionization.

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

Injection Volume: 5-20 µL.

MS/MS Parameters (Illustrative):

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and

sensitivity.

MRM Transitions: Specific precursor-to-product ion transitions for N-methyl Norcarfentanil

and an internal standard are monitored.
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A typical workflow for the analysis of N-methyl Norcarfentanil by LC-MS/MS.

Biological Signaling Pathway
N-methyl Norcarfentanil, as a µ-opioid receptor agonist, is expected to activate the canonical

G-protein coupled receptor (GPCR) signaling pathway associated with this receptor.[6][7][8]

This pathway primarily involves the Gi/o family of G proteins.
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Key Steps in µ-Opioid Receptor Signaling:

Ligand Binding: N-methyl Norcarfentanil binds to the extracellular domain of the µ-opioid

receptor.

Conformational Change: Ligand binding induces a conformational change in the receptor.

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor

(GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated

heterotrimeric Gi/o protein.

Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

Downstream Effects of Gαi/o-GTP:

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP)

levels.[6][8]

Reduced PKA Activity: The decrease in cAMP reduces the activity of Protein Kinase A

(PKA).

Downstream Effects of Gβγ:

Activation of GIRK Channels: Gβγ activates G-protein-gated inwardly rectifying potassium

(GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which

reduces neuronal excitability.[7]

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ inhibits N-type and P/Q-type

VGCCs, reducing calcium influx and subsequent neurotransmitter release.[8]

Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP,

leading to the re-association of the Gα and Gβγ subunits, terminating the signal.

Receptor Desensitization and Internalization: Chronic activation can lead to phosphorylation

of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-

arrestin, which uncouples the receptor from G-proteins and promotes its internalization.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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